molecular formula C15H20FNO B6641274 2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol

Cat. No.: B6641274
M. Wt: 249.32 g/mol
InChI Key: TYIDDNBNQPAVDN-UHFFFAOYSA-N
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Description

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol is a complex organic compound featuring a cyclopentanol core with a fluoro-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3-dihydro-1H-inden-1-yl intermediate. This intermediate can be synthesized through a series of reactions including halogenation, reduction, and cyclization. The final step involves the reaction of the intermediate with cyclopentanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-methoxy-2,3-dihydro-1H-inden-1-one
  • 6-chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol is unique due to its specific structural features, such as the fluoro-substituted indene moiety and the cyclopentanol core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-12-6-4-10-5-7-14(13(10)8-12)17-9-11-2-1-3-15(11)18/h4,6,8,11,14-15,17-18H,1-3,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDDNBNQPAVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CNC2CCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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